molecular formula C12H11F3N2O3 B4918664 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-hydroxyphenyl)methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-hydroxyphenyl)methanone

Cat. No.: B4918664
M. Wt: 288.22 g/mol
InChI Key: AYJJKIJNVWYNTL-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the hydroxyphenyl moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s interactions with various enzymes and proteins are studied to understand its potential as a biochemical tool or therapeutic agent.

Medicine

The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific molecular targets, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxyphenyl group allows for hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity and stability. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-7-6-11(20,12(13,14)15)17(16-7)10(19)8-2-4-9(18)5-3-8/h2-5,18,20H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJJKIJNVWYNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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